![molecular formula C19H15ClN4O2 B2552951 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide CAS No. 1251695-07-4](/img/structure/B2552951.png)

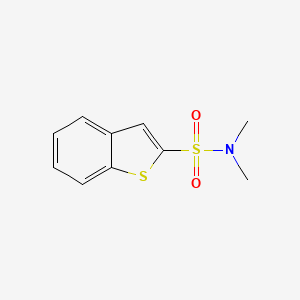

2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

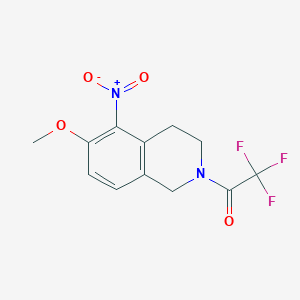

The compound , 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide, appears to be a complex molecule that may be related to the class of compounds known as benzazepines. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring, which is a seven-membered heterocyclic ring containing nitrogen. These compounds are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related isoindolo[2,1-b] benzazepines has been described through an intramolecular [4+2] cycloaddition of maleic anhydride to 4-α-furyl-4-N-benzylaminobut-1-enes, as reported in the first paper. This process involves acylation followed by an intramolecular Diels–Alder reaction (IMDAF) under mild conditions, yielding the exo-adduct in quantitative yield. Subsequent treatment with polyphosphoric acid (PPA) leads to ring opening, aromatization, and intramolecular electrophilic alkylation to give the desired benzazepine derivatives .

Molecular Structure Analysis

The molecular structure of benzazepines typically includes a fused ring system, which in the case of isoindolo[2,1-b] benzazepines, is formed through the aforementioned synthetic route. The presence of an azepane sulfonyl group in the compound of interest suggests additional complexity and potential for diverse chemical reactivity due to the presence of both the sulfonyl functional group and the seven-membered azepane ring.

Chemical Reactions Analysis

The second paper provides insight into the chemical reactivity of related compounds, where N-(1(2)-naphthyl) styrylacetamides undergo cyclosulfenylation to yield naphtho1,2-bazepin-2(4)-ones. This reaction proceeds with high chemoselectivity in the presence of benzene- and 4-toluenesulfenyl chlorides, using LiClO4 as a doping agent . This suggests that the compound may also undergo similar sulfenylation reactions, potentially leading to the introduction of arylthio groups.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide, we can infer from the structural motifs present in the molecule that it would exhibit properties typical of benzazepines. These might include moderate to high lipophilicity due to the presence of aromatic and aliphatic rings, potential for hydrogen bonding due to the amide and sulfonyl groups, and a degree of chemical stability provided by the fused ring system. The exact physical properties such as melting point, boiling point, solubility, and others would require empirical determination.

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis Techniques and Chemical Reactions : Research into compounds structurally related to 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide often focuses on innovative synthesis methods. For example, the synthesis of 2-oxaisocephems, showcasing techniques relevant to creating complex molecules with potential antibacterial activities (Tsubouchi et al., 1994). Another approach involves the synthesis of isoindolo[2,1-b][2]benzazepines through intramolecular cycloaddition, illustrating the chemical versatility and the potential for generating pharmacologically active compounds (Zubkov et al., 2004).

Pharmacological Applications : The pharmacological exploration of azepine derivatives and related compounds often targets their potential as therapeutic agents. For instance, novel benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer properties, indicating the therapeutic versatility of compounds within this chemical space (Kuntala et al., 2015).

Chemical Reactivity and Modification

Reactivity and Transformations : The study of chemical reactivity, such as the reaction of tetrahydro-2H-azepin-7-ol hydrogen sulfate with nucleophilic reagents, provides insights into the modification possibilities for azepine derivatives. These reactions can yield various products with potential applications in drug development and synthetic chemistry (Masaki et al., 1973).

Mechanism of Action

Target of Action

The primary target of 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide is SIRT2 . SIRT2 is a member of the sirtuin family of proteins, which are involved in various cellular processes including aging, transcription, apoptosis, inflammation, and stress resistance .

Mode of Action

2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide inhibits SIRT2 activity by targeting the SIRT2 nicotinamide binding site . This interaction leads to an increase in acetylated tubulin, indicating a decrease in SIRT2 activity .

Biochemical Pathways

The inhibition of SIRT2 by 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide affects various biochemical pathways. For instance, it has been shown to rescue neuronal dysfunction in two in vivo models of Huntington’s Disease . It also correlates with the negative regulation of sterol biosynthesis .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide’s action include an increase in acetylated tubulin , recovery of neuronal toxicity , and negative regulation of sterol biosynthesis .

Action Environment

It is stable under normal storage conditions (2-8°c) and is shipped at ambient temperature

properties

IUPAC Name |

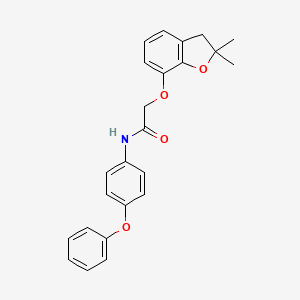

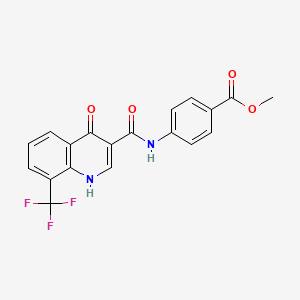

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-11-3-4-14(9-12(11)2)19-23-22-17(25-19)10-16-21-18(24-26-16)13-5-7-15(20)8-6-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXXACYITBZRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)

![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)

amine](/img/structure/B2552872.png)

![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)